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Compound of Interest

Compound Name: Olmutinib
CAS No.: 1353550-13-6
Cat. No.: B560107

Get Quote

\ J

This guide provides a comprehensive technical overview of Olmutinib, a third-generation
epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Designed for
researchers, scientists, and drug development professionals, this document synthesizes critical
data on Olmutinib’'s chemical properties, mechanism of action, clinical relevance, and
associated analytical methodologies.

Core Identification and Chemical Properties

Olmutinib is a key molecule in the targeted therapy of non-small cell lung cancer (NSCLC). Its
precise identification is fundamental for research, development, and regulatory purposes.

Chemical Identity
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Identifier Value

CAS Number 1353550-13-6[1][2][3][4][5]
Molecular Formula C26H26N602S[2][3][5]
Molecular Weight 486.6 g/mol [2]

N-[3-[[2-[[4-(4-methyl-1-
IUPAC Name piperazinyl)phenyllamino]thieno[3,2-d]pyrimidin-
4-ylloxy]phenyl]prop-2-enamide[2]

Synonyms and Developmental Codes

The compound is known by several names across different stages of development and
commercialization:

HM61713[1][2][3]
e Bl 1482694[1][2][3]
e Olita™ (Trade Name)[6][7]

e N-(3-((2-((4-(4-methylpiperazin-1-yl)anilino)thieno(3,2-d)pyrimidin-4-
yloxy)phenyl)acrylamide[3]

o N-{3-[(2-{[4-(4-methylpiperazin-1-yl)phenyllamino}thieno[3,2-d]pyrimidin-4-
yhoxy]phenyl}prop-2-enamide[2][8]

Mechanism of Action: Irreversible Inhibition of
Mutant EGFR

Olmutinib is classified as a third-generation EGFR-TKI, distinguished by its targeted and
irreversible mechanism of action. This specificity is crucial for its efficacy in patients who have
developed resistance to earlier-generation TKIs.

Covalent Binding and Pathway Inhibition
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The primary mechanism involves the covalent and irreversible binding of Olmutinib to a
cysteine residue (Cys797) within the ATP-binding site of the EGFR kinase domain.[2][5][8] This
binding is facilitated by the acrylamide moiety of the Olmutinib molecule. By occupying this
site, Olmutinib effectively blocks ATP from binding, thereby preventing the
autophosphorylation of the receptor.[6][9]

This inhibition is highly selective for EGFR harboring activating mutations (such as exon 19
deletions or L858R) and, most critically, the T790M resistance mutation.[6][8][10] The T790M
mutation is a common cause of acquired resistance to first- and second-generation EGFR
inhibitors.[7] Olmutinib demonstrates significantly lower activity against wild-type (WT) EGFR,
which is believed to reduce the incidence of off-target toxicities, such as skin rash and diarrhea,
commonly associated with non-selective EGFR inhibitors.[6][8][10]

The blockade of EGFR phosphorylation prevents the activation of downstream pro-survival and
proliferative signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[2][8] This
ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells
dependent on these signaling pathways.
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Caption: Olmutinib's mechanism of action targeting mutant EGFR.
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In Vitro Potency

The selectivity of Olmutinib is demonstrated by its half-maximal inhibitory concentration (1Cso)

against various cell lines.

Cell Line EGFR Mutation Status ICs0 (NM)
H1975 L858R / T790M 10[1][11]
HCC827 Exon 19 deletion 9.2[1][4]
H358 Wild-Type 2225[1][12]

Clinical Application and Efficacy

OlImutinib was developed to address the significant clinical challenge of acquired resistance in
EGFR-mutated NSCLC. It received its first global approval in South Korea in May 2016 for the
treatment of patients with locally advanced or metastatic EGFR T790M mutation-positive

NSCLC.[3][7]

Clinical trials have demonstrated its efficacy in this patient population.

Summary of Key Clinical Trial Data (Phase 1/2)

Parameter Result

95% Confidence Interval
(cn

Objective Response Rate

55.19%[13]
(ORR)

42.6% - 67.1%][13]

Confirmed Disease Control

86.49%[14]
Rate

80.29% - 91.3%[14]

Median Progression-Free

) 6.9 months[13]
Survival (PFS)

5.6 - 9.7 months[13]

Median Duration of Response

12.7 months[14]
(DoR)

8.3 - 15.4 months[14]
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The most frequently reported treatment-related adverse events included diarrhea, pruritus,
rash, and nausea.[13] Overall, OImutinib showed meaningful clinical activity with a
manageable safety profile in patients who had previously failed EGFR-TKI therapy.[13][15]

Mechanisms of Acquired Resistance to Olmutinib

Despite the efficacy of third-generation TKIs, acquired resistance can still emerge.
Understanding these mechanisms is critical for developing subsequent lines of therapy.

o« EGFR C797S Mutation: The most prominent on-target resistance mechanism is a tertiary
mutation at the Cys797 residue, where cysteine is substituted by serine (C797S).[5][16] This
substitution removes the thiol group necessary for the covalent bond formation with
Olmutinib's acrylamide moiety, rendering the drug ineffective while often retaining the
T790M mutation.[16]

e Loss of T790M Mutation: In some cases, resistance is associated with the loss of the T790M
mutation, with cancer cells activating other signaling pathways to bypass EGFR dependency.
[10]

» Bypass Track Activation: Activation of alternative signaling pathways, such as MET
amplification, can provide a bypass mechanism for cell survival and proliferation, making the
cancer independent of EGFR signaling.[11]
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Caption: Key mechanisms of acquired resistance to Olmutinib.

Experimental Protocols and Methodologies

Accurate quantification and analysis of Olmutinib are essential for pharmacokinetic studies,
quality control, and preclinical research.

Protocol 1: Quantification of Olmutinib by RP-HPLC

This protocol is adapted from validated methods for the analysis of Olmutinib in bulk drug
form.[17][18]

» Objective: To determine the concentration of Olmutinib using Reversed-Phase High-
Performance Liquid Chromatography (RP-HPLC).

 Instrumentation:

o HPLC system with UV Detector

o C18 column (e.g., 4.6 x 150 mm, 3 um patrticle size)[17]
e Reagents:

o Methanol (HPLC grade)

o Water (HPLC grade)
» Procedure:

o Mobile Phase Preparation: Prepare the mobile phase consisting of 100% methanol.[17] An
alternative is a mixture of water and methanol (40:60 v/v).[17]

o Standard Solution Preparation: Prepare a stock solution of Olmutinib in methanol. Create
a series of calibration standards by diluting the stock solution to concentrations ranging
from 50-100 pg/mL.[17]
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o Chromatographic Conditions:

Flow Rate: 1.0 mL/min[17]

Column Temperature: Ambient

Injection Volume: 10-20 L

UV Detection Wavelength: 267.68 nm[17][18]

o Analysis: Inject the standard solutions to generate a calibration curve. Inject the unknown
sample. The retention time for Olmutinib is expected to be approximately 9.35 minutes
under these conditions.[17][18]

o Quantification: Calculate the concentration of the unknown sample using the linear
regression equation from the calibration curve (r2 > 0.999).[17]

o Self-Validation: The method's robustness should be confirmed by assessing parameters like
linearity, precision (intra- and inter-day variation), accuracy, Limit of Detection (LOD), and
Limit of Quantitation (LOQ). Reported values are LOD: 3.05 pg/mL and LOQ: 5.85 pg/mL.
[17][18]

Protocol 2: In Vitro Cytotoxicity Assay (WST-8)

This protocol outlines a method to determine the half-maximal inhibitory concentration (ICso) of
Olmutinib against NSCLC cell lines.[19]

o Objective: To assess the anti-proliferative activity of Olmutinib.
o Materials:

o NSCLC cell lines (e.g., H1975, H441)

[e]

Culture medium (e.g., RPMI-1640 with 10% FBS)

o

96-well culture plates

[¢]

Olmutinib stock solution (in DMSO)
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o

Cell Counting Kit-8 (WST-8 reagent)

e Procedure:

[e]

Cell Seeding: Seed cells in a 96-well plate at a density of 2,500 to 10,000 cells/well and
incubate for 24 hours at 37°C, 5% CO..

Drug Treatment: Prepare serial dilutions of Olmutinib (e.g., from 0.01 pM to 100 puM) in
the culture medium. Replace the medium in the wells with the drug-containing medium.
Include vehicle control (DMSO) wells.

Incubation: Incubate the treated cells for 48 hours.

Viability Assessment: Add 10 pL of WST-8 solution to each well and incubate for 1-4
hours.

Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot
the viability against the logarithm of the drug concentration and fit a dose-response curve
to determine the ICso value.

o Causality and Validation: The WST-8 assay measures mitochondrial dehydrogenase activity,

a proxy for cell viability. A dose-dependent decrease in absorbance indicates

cytotoxic/cytostatic activity. The experiment should be run in triplicate to ensure

reproducibility.

Caption: Experimental workflow for an in vitro cytotoxicity assay.

References

« Olmutinib | C26H26N602S | CID 54758501 - PubChem. [Link]

o What is Olmutinib used for? - Patsnap Synapse. [Link]

o Safety, tolerability, and anti-tumor activity of olmutinib in non-small cell lung cancer with

T790M mutation: A single arm, open label, phase 1/2 trial - PubMed. [Link]

© 2026 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b560107/docs?utm_src=pdf-body#prepared-by-a-senior-application-scientist
https://www.benchchem.com/product/b560107/docs?utm_src=pdf-body#prepared-by-a-senior-application-scientist
https://pubchem.ncbi.nlm.nih.gov/compound/54758501
https://www.benchchem.com/product/b560107/docs?utm_src=pdf-body#prepared-by-a-senior-application-scientist
https://www.patsnap.com/synapse/drug/indication/what-is-Olmutinib-used-for
https://www.benchchem.com/product/b560107/docs?utm_src=pdf-body#prepared-by-a-senior-application-scientist
https://pubmed.ncbi.nlm.nih.gov/31295627/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560107?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Olmutinib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

What is the mechanism of Olmutinib? - Patsnap Synapse. [Link]

Olmutinib (B11482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine
Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells -
Frontiers. [Link]

Olmutinib in T790M-positive non—small cell lung cancer after failure of first-line epidermal
growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed
Central. [Link]

Analytical method development and validation of olmutinib bulk drug as per ICH Q2
guidelines by using RP-HPLC Method | Request PDF - ResearchGate. [Link]

Olmutinib: First Global Approval - PubMed. [Link]

Boehringer Ingelheim launches ambitious ELUXA trial program to broadly investigate
promising lung cancer compound olmutinib - PR Newswire. [Link]

Olmutinib in T790M-positive non-small cell lung cancer after failure of first-line epidermal
growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. - OmicsDI.
[Link]

Olmutinib | CAS#:1353550-13-6 | Chemsrc. [Link]

Olmutinib in T790M-positive non-small cell lung cancer after failure of first-line epidermal
growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed.
[Link]

Olmutinib - Wikipedia. [Link]

(PDF) Analytical method development and validation of olmutinib bulk drug as per ICH Q2
guidelines by using RP-HPLC Method - ResearchGate. [Link]

A UHPLC-MS/MS method for the quantitation of olmutinib in rat plasma in: Acta
Chromatographica Volume 31 Issue 2 (2019) - AKJournals. [Link]

© 2026 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b560107/docs?utm_src=pdf-body#prepared-by-a-senior-application-scientist
https://www.pharmacompass.com/pharma-companies/drug-information-olmutinib
https://www.benchchem.com/product/b560107/docs?utm_src=pdf-body#prepared-by-a-senior-application-scientist
https://www.patsnap.com/synapse/drug/pharmacology/what-is-the-mechanism-of-Olmutinib
https://www.benchchem.com/product/b560107/docs?utm_src=pdf-body#prepared-by-a-senior-application-scientist
https://www.frontiersin.org/articles/10.3389/fphar.2019.00676/full
https://www.benchchem.com/product/b560107/docs?utm_src=pdf-body#prepared-by-a-senior-application-scientist
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7984090/
https://www.benchchem.com/product/b560107/docs?utm_src=pdf-body#prepared-by-a-senior-application-scientist
https://www.researchgate.net/publication/333678385_Analytical_method_development_and_validation_of_olmutinib_bulk_drug_as_per_ICH_Q2_guidelines_by_using_RP-HPLC_Method
https://www.benchchem.com/product/b560107/docs?utm_src=pdf-body#prepared-by-a-senior-application-scientist
https://pubmed.ncbi.nlm.nih.gov/27334285/
https://www.benchchem.com/product/b560107/docs?utm_src=pdf-body#prepared-by-a-senior-application-scientist
https://www.prnewswire.com/news-releases/boehringer-ingelheim-launches-ambitious-eluxa-trial-program-to-broadly-investigate-promising-lung-cancer-compound-olmutinib-300278713.html
https://www.benchchem.com/product/b560107/docs?utm_src=pdf-body#prepared-by-a-senior-application-scientist
https://www.omicsdi.org/dataset/pride/PXD023215
https://www.benchchem.com/product/b560107/docs?utm_src=pdf-body#prepared-by-a-senior-application-scientist
https://www.chemsrc.com/en/cas/1353550-13-6_837775.html
https://www.benchchem.com/product/b560107/docs?utm_src=pdf-body#prepared-by-a-senior-application-scientist
https://pubmed.ncbi.nlm.nih.gov/33433449/
https://www.benchchem.com/product/b560107/docs?utm_src=pdf-body#prepared-by-a-senior-application-scientist
https://en.wikipedia.org/wiki/Olmutinib
https://www.benchchem.com/product/b560107/docs?utm_src=pdf-body#prepared-by-a-senior-application-scientist
https://www.researchgate.net/publication/333678385_Analytical_method_development_and_validation_of_olmutinib_bulk_drug_as_per_ICH_Q2_guidelines_by_using_RP-HPLC_Method
https://www.benchchem.com/product/b560107/docs?utm_src=pdf-body#prepared-by-a-senior-application-scientist
https://akjournals.com/view/journals/1326/31/2/article-p120.xml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560107?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Investigation of the metabolic stability of olmutinib by validated LC-MS/MS: quantification in
human plasma - NIH. [Link]

Boehringer Ingelheim launches ELUXA trial of lung cancer compound olmutinib. [Link]
Olmutinib - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]

Investigation of the metabolic stability of olmutinib by validated LC-MS/MS: quantification in
human plasma - RSC Advances (RSC Publishing). [Link]

Resistance to TKls in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to
New Therapeutic Strategies - PMC - PubMed Central. [Link]

Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung
adenocarcinoma - PMC - PubMed Central. [Link]

Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and
Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC - NIH. [Link]

Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide
Moiety - MDPI. [Link]

Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging
probe for non-small cell lung cancer - NIH. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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